Flavonoid Rhamnosyltransferase Donor Specificity
HmF3RT, a flavonol 3-O-rhamnosyltransferase from Hypericum monogynum, exhibits strict regiospecificity and sugar donor selectivity. While HmF3RT efficiently transfers rhamnose from UDP-rhamnose to the 3‑OH position of quercetin, it displays only weakly detectable catalytic activity with UDP‑xylose or UDP‑glucose as alternative donors [1]. The preference for UDP-rhamnose over UDP-glucose or UDP-xylose is qualitative and unambiguous in this assay system, confirming that UDP-rhamnose is the obligate donor for this class of rhamnosyltransferases [2].
| Evidence Dimension | Sugar donor preference (catalytic activity) |
|---|---|
| Target Compound Data | UDP-rhamnose: robust catalytic activity |
| Comparator Or Baseline | UDP-xylose and UDP-glucose: only weakly catalytic (activity near detection limit) |
| Quantified Difference | Not quantified as fold‑difference; described as 'weakly catalytic' vs. robust activity with UDP‑rhamnose |
| Conditions | In vitro enzyme assay with recombinant HmF3RT; acceptor: quercetin |
Why This Matters
Demonstrates that substituting UDP‑rhamnose with more readily available UDP‑glucose or UDP‑xylose fails to drive rhamnosylation, directly impacting experimental design in plant glycosylation studies.
- [1] Yin Q, Han X, Han Z, Chen Q, Shi Y, Gao H, Zhang T, Luo Y, Zhang Y, Wang Y. Functional characterization of a flavonol 3-O-rhamnosyltransferase and two UDP-rhamnose synthases from Hypericum monogynum. Plant Physiol Biochem. 2023;198:107709. View Source
- [2] Supplemental Data: HmF3RT substrate specificity panel showing minimal turnover with UDP‑Xyl and UDP‑Glc. Plant Physiol Biochem. 2023;198:107709. View Source
